Bisabolene

Description

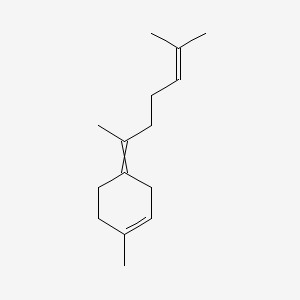

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUIVFBMBVUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)C)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052131 | |

| Record name | 2-Methyl-6-(4-methylcyclohex-3-en-1-ylidene)hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless slightly viscous oil; pleasant, warm sweet-spicy-balsamic aroma | |

| Record name | Bisabolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1335/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | Bisabolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1335/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.858 | |

| Record name | Bisabolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1335/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

495-62-5 | |

| Record name | γ-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-(1,5-dimethyl-4-hexen-1-ylidene)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-6-(4-methylcyclohex-3-en-1-ylidene)hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-(4-methylcyclohex-3-en-1-ylidene)hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Metabolic Engineering

Isoprenoid Precursor Metabolism: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways

The biosynthesis of bisabolene, like all isoprenoids, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Eukaryotic microorganisms, such as yeast, primarily utilize the mevalonate (MVA) pathway for the synthesis of these precursors, starting from acetyl-CoA. researchgate.netyoutube.com In contrast, plants and many bacteria employ both the MVA pathway (in the cytosol) and the methylerythritol phosphate (MEP) pathway (in plastids), which begins with pyruvate and glyceraldehyde-3-phosphate. researchgate.netresearchgate.net

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). youtube.com This is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step in the pathway. nih.govyoutube.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can be isomerized to DMAPP. nih.govyoutube.com

The MEP pathway, on the other hand, involves a series of enzymatic reactions that convert pyruvate and glyceraldehyde-3-phosphate into IPP and DMAPP through intermediates such as 1-deoxy-D-xylulose 5-phosphate and 2-C-methyl-D-erythritol 4-phosphate. youtube.com

A critical aspect of metabolic engineering for this compound production is the enhancement of the precursor supply. A common strategy is to upregulate the expression of key enzymes in the MVA pathway. Overexpression of genes encoding for enzymes like truncated HMG-CoA reductase (tHMGR) and farnesyl diphosphate synthase (FPPS) has been shown to increase the pool of the direct this compound precursor, farnesyl diphosphate (FPP). nih.govnih.gov FPP is formed by the condensation of two molecules of IPP with one molecule of DMAPP.

Furthermore, increasing the supply of the initial building block, acetyl-CoA, is another effective strategy. mdpi.com This can be achieved by engineering central carbon metabolism to direct more flux towards acetyl-CoA production. acs.org For instance, studies have shown that controlling the acetyl-CoA supply can significantly boost this compound biosynthesis. mdpi.com

The regulation of these pathways is complex and can be influenced by various factors, including the availability of cofactors like NADPH, which is required by HMG-CoA reductase. youtube.comacs.org Therefore, cofactor engineering, ensuring a balanced supply of necessary cofactors, is also a crucial consideration for optimizing precursor availability. acs.org

This compound Synthase Enzymes: Characterization and Functional Analysis

The final step in this compound biosynthesis is the cyclization of FPP, catalyzed by a class of enzymes known as this compound synthases (BIS). wikipedia.org These enzymes belong to the broader family of terpene synthases and are responsible for the remarkable diversity of this compound isomers found in nature, such as α-, β-, and γ-bisabolene. researchgate.netnih.gov

The first α-bisabolene synthase was identified from grand fir (Abies grandis). mdpi.com Since then, numerous this compound synthases have been cloned and characterized from various plant sources, each exhibiting distinct product specificities. For example, a β-bisabolene synthase has been identified from Zingiber officinale (ginger) and a γ-bisabolene synthase from Helianthus annuus (sunflower). researchgate.netnih.gov More recently, a novel γ-bisabolene synthase, AcTPS5, was identified and characterized. mdpi.com A high-fidelity (R)-β-bisabolene synthase (CcTPS2) has also been cloned and functionally characterized from the medicinal plant Colquhounia coccinea var. mollis. nih.gov

Functional analysis of these enzymes often involves heterologous expression in microbial hosts like Escherichia coli or yeast, followed by in vitro and in vivo assays to determine their product profiles and kinetic properties. nih.gov These studies have revealed that this compound synthases require a divalent metal ion cofactor, typically Mg2+, to facilitate the ionization of FPP and initiate the cyclization cascade. wikipedia.org

Understanding the three-dimensional structure of this compound synthases is crucial for elucidating their catalytic mechanisms and for guiding protein engineering efforts. The crystal structure of α-bisabolene synthase from Abies grandis (AgBIS) has been resolved, revealing a three-domain architecture. researchgate.net The active site, located within the C-terminal domain, is characterized by two highly conserved aspartate-rich motifs, DDXXD and DXXTXXXE, which are critical for binding the diphosphate moiety of the substrate and the divalent metal cofactor. researchgate.net

Structural studies, often in complex with substrate analogs or inhibitors, have provided insights into the conformational changes that occur during catalysis and the specific amino acid residues that shape the active site pocket, thereby dictating the product outcome of the complex carbocation rearrangement cascade. researchgate.netacs.orgresearchgate.net These analyses have highlighted the role of specific residues in stabilizing reactive carbocation intermediates and directing the cyclization reaction towards the formation of the characteristic this compound scaffold. acs.org

With a deeper understanding of their structure and function, researchers have begun to engineer this compound synthases to improve their catalytic efficiency and alter their product specificity. Site-directed mutagenesis and domain swapping experiments have been employed to probe the roles of specific amino acid residues and protein domains. nih.gov

For instance, mutations in the active site of a this compound synthase have been shown to alter the product distribution, leading to the formation of different sesquiterpene skeletons. acs.orgsemanticscholar.org Structure-based engineering has successfully resulted in variants of a this compound synthase, SydA, that can produce bicyclic and tricyclic sesquiterpenes instead of the native monocyclic this compound. acs.orgsemanticscholar.org These engineering efforts not only expand the chemical diversity that can be accessed through biocatalysis but also provide valuable insights into the fundamental mechanisms of terpene cyclization. acs.org

Microbial Cell Factories for Enhanced this compound Production

The development of microbial cell factories offers a promising and sustainable alternative to the chemical synthesis or extraction of this compound from plants. nih.gov Yeasts, in particular, have emerged as powerful chassis organisms for the production of a wide range of valuable chemicals due to their robust nature and amenability to genetic engineering. nih.govchalmers.se

Both the conventional yeast Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica have been successfully engineered for this compound production. nih.govnih.gov These yeasts naturally possess the MVA pathway, providing a native source of FPP. researchgate.net

Metabolic engineering strategies in these yeasts typically involve the heterologous expression of a this compound synthase gene, coupled with the upregulation of the endogenous MVA pathway. researchgate.netnih.gov For example, overexpression of genes such as tHMGR, ERG20 (FPPS), and others in the MVA pathway has led to significant increases in this compound titers. researchgate.net

In Saccharomyces cerevisiae, researchers have achieved high-level production of α-bisabolene by iteratively enhancing the MVA pathway and optimizing fermentation conditions. acs.org One study reported an α-bisabolene titer of 18.6 g/L in fed-batch fermentation. acs.org Another approach involved compartmentalizing the biosynthetic pathway in peroxisomes, which, combined with other modifications, resulted in a γ-bisabolene titer of 2.69 g/L in fed-batch fermentation. mdpi.com

Yarrowia lipolytica, with its high capacity for lipid accumulation, has also proven to be an excellent host for producing lipophilic compounds like this compound. nih.gov Engineering strategies in this yeast have included not only the optimization of the MVA pathway but also the enhancement of lipid droplet storage to sequester the produced this compound, thereby alleviating potential toxicity to the host cells. nih.govacs.org This, combined with systems metabolic engineering approaches, has led to impressive α-bisabolene titers, with one study reporting 15.5 g/L in fed-batch fermentation using waste cooking oil as a feedstock. rsc.org

The table below summarizes some of the key research findings in the metabolic engineering of yeast for this compound production.

| Yeast Strain | This compound Isomer | Key Genetic Modifications | Titer (mg/L) | Fermentation Scale |

| Saccharomyces cerevisiae | α-bisabolene | Enhanced MVA pathway, temperature-sensitive regulation | 18,600 | Fed-batch |

| Saccharomyces cerevisiae | γ-bisabolene | Peroxisomal and cytoplasmic pathway engineering, increased acetyl-CoA supply, downregulation of ERG9 | 2,690 | Fed-batch |

| Saccharomyces cerevisiae | α-bisabolene | Codon-optimized this compound synthase, engineered MVA pathway | >900 | Shake flask |

| Yarrowia lipolytica | α-bisabolene | Peroxisome engineering, systems metabolic engineering | 15,500 | Fed-batch |

| Yarrowia lipolytica | α-bisabolene | Overexpression of MVA pathway genes, lipid droplet engineering | 1954.3 | Shake flask |

| Yarrowia lipolytica | α-, β-, γ-bisabolene | Heterologous expression of respective synthases, overexpression of MVA pathway genes | Not specified | Not specified |

Bacterial Platforms (e.g., Escherichia coli, Synechocystis)

Metabolic engineering of bacterial systems has been a primary focus for the production of this compound. Escherichia coli, a well-established industrial microorganism, is a common choice for heterologous production of terpenoids. While E. coli naturally produces isoprenoid precursors via the methylerythritol 4-phosphate (MEP) pathway, this pathway is tightly regulated, limiting the precursor supply for sesquiterpene synthesis. researchgate.net To overcome this, a common strategy is the introduction of the exogenous mevalonate (MVA) pathway from yeast, which has proven more efficient for synthesizing the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) in E. coli. researchgate.net By expressing an α-farnesene synthase, which also produces this compound, along with an engineered MVA pathway, significant production titers have been achieved. escholarship.org Further enhancements have been made by fusing farnesyl pyrophosphate (FPP) synthase and this compound synthase to direct metabolic flow and increase yields. researchgate.net

The cyanobacterium Synechocystis sp. PCC 6803 offers a sustainable alternative for this compound production by utilizing CO2 and light as carbon and energy sources. nih.govdiva-portal.org These organisms naturally use the MEP pathway to produce terpenoids. nih.govdiva-portal.org Engineering efforts have focused on improving the efficiency of this native pathway. The introduction of a this compound synthase from the grand fir (Abies grandis) is sufficient to complete the biosynthetic pathway to this compound. nih.govnih.gov To boost production, key bottleneck enzymes in the MEP pathway are overexpressed. Specifically, the additional overexpression of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and IPP/DMAPP isomerase (IDI) has been shown to significantly increase this compound production per cell. nih.govdiva-portal.org This strategy has led to volumetric titers of over 180 mg L-1 after 10 days of cultivation in a high-cell-density system. nih.govdiva-portal.org

| Host Organism | Pathway Engineered | Key Engineering Strategy | Resulting Titer |

| Escherichia coli | Heterologous MVA Pathway | Introduction of exogenous MVA pathway; Fusion of FPPS and this compound synthase. researchgate.net | >900 mg/L biorxiv.org |

| Synechocystis sp. PCC 6803 | Native MEP Pathway | Overexpression of DXS and IDI enzymes. nih.govdiva-portal.org | >180 mg/L nih.govdiva-portal.org |

| Synechococcus sp. PCC 7002 | Native MEP Pathway | Heterologous expression of (E)-α-bisabolene synthase. frontiersin.org | 0.6 mg/L frontiersin.org |

Archaeal Systems (e.g., Methanosarcina acetivorans)

Archaea represent a promising, though less explored, platform for isoprenoid production. Their cell membranes are composed of isoprenoid ethers synthesized via a variant of the mevalonate (MVA) pathway, making them naturally suited for producing these compounds. researchgate.netnih.gov The methanogen Methanosarcina acetivorans is particularly notable for its metabolic versatility and its large genome, the largest known among archaea. researchgate.netpsu.edu

Researchers have successfully engineered M. acetivorans to produce α-bisabolene from one-carbon (C1) substrates like methanol or carbon monoxide. researchgate.netnih.gov This was achieved by introducing a codon-optimized α-bisabolene synthase gene from the grand fir (Abies grandis). nih.govnih.gov Expression of this single heterologous gene resulted in α-bisabolene titers of 10.6 mg/L. researchgate.netnih.govnih.gov Further metabolic engineering, involving the overexpression of genes from the native MVA pathway, led to a slight increase in the final this compound yield but significantly reduced the cultivation time required to reach this titer. biorxiv.orgresearchgate.netnih.gov These findings demonstrate the potential of engineered archaea for the biotechnical production of valuable isoprenoids from non-traditional feedstocks. nih.gov

Systems Metabolic Engineering Strategies

Pathway Compartmentalization (e.g., Peroxisome Engineering)

A key challenge in metabolic engineering is isolating a heterologous production pathway from competing native metabolic routes. rsc.org Subcellular compartmentalization, a strategy particularly effective in eukaryotic hosts like yeast, addresses this by physically confining biosynthetic pathways within organelles. rsc.orgfrontiersin.org This approach can increase the local concentration of enzymes and substrates, prevent the diversion of intermediates to competing pathways, and mitigate the toxicity of intermediates or final products. frontiersin.orgnih.gov

Peroxisomes have been successfully engineered as micro-factories for terpene biosynthesis. researchgate.net In studies using Saccharomyces cerevisiae and Yarrowia lipolytica, the entire MVA pathway up to FPP, along with a this compound synthase, was relocated into the peroxisome. rsc.orgmdpi.com This compartmentalization was shown to significantly enhance this compound production compared to expressing the pathway in the cytoplasm. acs.org For instance, a dual cytoplasmic-peroxisomal engineering strategy in S. cerevisiae boosted γ-bisabolene production to 296.4 mg/L in shake flasks. mdpi.comresearchgate.net By further regulating peroxisome biogenesis and degradation—for example, by deleting the peroxisome autophagy gene atg36—the production of γ-bisabolene was improved by 70% compared to the parent strain. mdpi.com This strategy highlights the power of organelle engineering to create a more compact and conducive environment for biosynthesis. rsc.org

Gene Copy Number Optimization

Balancing the expression levels of genes within a biosynthetic pathway is crucial for maximizing product flux and avoiding the accumulation of toxic intermediates. pnnl.gov Optimizing the copy number of each pathway gene is an effective strategy to achieve this balance. rsc.orgmdpi.com Rather than simply overexpressing all genes to the highest possible level, this approach involves fine-tuning the expression of specific enzymes, particularly those identified as rate-limiting steps. rsc.org

In the context of this compound production in yeast, increasing the gene copy numbers of key MVA pathway enzymes has been shown to strengthen the metabolic flux towards the final product. mdpi.com For example, in Yarrowia lipolytica, optimizing the copy numbers of rate-limiting enzymes was a key component of a systems metabolic engineering approach that led to high-titer α-bisabolene production. rsc.org Similarly, using strong promoters to drive the expression of crucial genes like a truncated 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (tHMG) and this compound synthase (BiS) in Y. lipolytica resulted in α-bisabolene titers of 489 mg/L, which was further increased to 816 mg/L in a lipid-overaccumulating strain. nih.gov

Modulation of Efflux Pumps and Product Export

The accumulation of biofuels and other biochemicals like this compound can be toxic to microbial hosts, inhibiting cell growth and limiting production titers. nih.gov Efflux pumps, which are membrane transporters that actively export compounds from the cell, can be harnessed to alleviate this product toxicity. nih.govosti.gov By engineering microbial cells to express heterologous efflux pumps, the target product can be efficiently secreted from the cell, thereby reducing its intracellular concentration and mitigating its toxic effects. nih.gov

Optimization of Fermentation Parameters and Feedstock Utilization

Beyond genetic modifications, optimizing the fermentation process is critical for achieving industrially relevant production titers. acs.org This involves fine-tuning culture conditions such as temperature, pH, and nutrient composition, as well as the strategy for feeding the carbon source. nih.gov For example, a two-stage fermentation process controlled by temperature can be used to separate the cell growth phase from the product synthesis phase, which is beneficial when pathway intermediates negatively affect cell growth. nih.gov Metabolomic analysis can guide the optimization of the fermentation medium; in one study, the addition of 100 mg/L D-calcium pantothenate was shown to increase α-bisabolene titer by 55.6% in S. cerevisiae. acs.org

A significant advancement in sustainable bioproduction is the utilization of low-cost, renewable feedstocks instead of refined sugars. rsc.org Engineered Yarrowia lipolytica has been shown to efficiently produce α-bisabolene using waste cooking oil as the sole carbon source. rsc.orgnih.gov Through a combination of pathway engineering and fed-batch fermentation, this approach yielded an α-bisabolene titer of 15.5 g/L, the highest reported for α-bisabolene from an engineered microbe at the time. rsc.org Similarly, optimizing the fed-batch fermentation process for an engineered S. cerevisiae strain resulted in an α-bisabolene titer of 18.6 g/L. acs.orgnih.gov

| Strategy | Host Organism | Key Finding | Resulting Titer |

| Pathway Compartmentalization | S. cerevisiae | Dual cytoplasmic-peroxisomal engineering and deletion of autophagy gene atg36. mdpi.com | 2.69 g/L (γ-bisabolene) mdpi.com |

| Gene Copy Number Optimization | Y. lipolytica | Use of strong promoters for tHMG and BiS genes in a lipid-overaccumulating strain. nih.gov | 816 mg/L (α-bisabolene) nih.gov |

| Modulation of Efflux Pumps | Y. lipolytica | Expression of AcrB or ABCG1 transporters with waste cooking oil feedstock. nih.gov | 973.1 mg/L (α-bisabolene) nih.gov |

| Fermentation & Feedstock | Y. lipolytica | Fed-batch fermentation using waste cooking oil as the sole carbon source. rsc.org | 15.5 g/L (α-bisabolene) rsc.org |

| Fermentation & Feedstock | S. cerevisiae | Optimized fed-batch fermentation with temperature control and medium optimization. acs.orgnih.gov | 18.6 g/L (α-bisabolene) acs.orgnih.gov |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Bisabolene Isomers

The total synthesis of this compound sesquiterpenes provides a route to access these natural products and their analogues, often employing strategic bond formations to construct the characteristic carbon framework. mdpi.com These approaches are crucial for confirming structures and enabling further biological studies. skemman.is

Stereoselective Synthesis Methodologies

Stereoselectivity is a critical aspect of synthesizing specific this compound isomers, particularly chiral ones like β-bisabolene. While some bisabolenes like (Z)-γ-bisabolene are achiral, their biosynthesis proceeds through chiral intermediates, highlighting the importance of stereocontrol in their formation. nih.govbeilstein-journals.org In enzymatic synthesis, terpene synthases (TSs) provide a chiral environment that directs the cyclization of achiral precursors like farnesyl diphosphate (B83284) (FPP) into stereochemically defined products. nih.gov For example, the biosynthesis of (Z)-γ-bisabolene involves the formation of a chiral nerolidyl diphosphate (NPP) intermediate. nih.govbeilstein-journals.org Studies have shown that a (Z)-γ-bisabolene synthase from Cryptosporangium arvum exclusively cyclizes (R)-NPP, demonstrating high stereoselectivity. nih.gov

In chemical synthesis, achieving stereocontrol can be challenging. One notable approach involves the Diels-Alder reaction to construct the main carbon skeleton. tandfonline.comtandfonline.com For instance, the synthesis of (±)-β-bisabolene has been achieved using a route that features a Diels-Alder reaction to assemble the majority of the carbon atoms. tandfonline.comtandfonline.com Another key reaction in the synthesis of this compound derivatives is epoxidation, which can proceed with syn stereochemistry when using a peroxyacid, thereby introducing specific stereocenters. skemman.is

Catalyst Development in this compound Synthesis

Catalysts play a pivotal role in modern synthetic strategies for this compound and its derivatives. Transition metals, particularly palladium, have been extensively used to facilitate key bond-forming reactions. researchgate.net Cobalt-catalyzed reactions have also emerged as a powerful tool in the total synthesis of natural products, including β-bisabolene. researchgate.net

Acid catalysts are also employed in specific transformations. For example, a mixture of SnCl₂ and concentrated sulfuric acid can catalyze the dehydration of γ-bisabolene alcohol to yield γ-bisabolene. google.com This reaction proceeds via protonation of the alcohol, formation of a stable tertiary carbocation through hydrogen migration, and subsequent elimination. google.com Boron trifluoride diethyl etherate has been used in conjunction with a reducing agent like triethylsilane for the reduction of intermediate carbinols in the synthesis of compounds like (±)-curcumene. mdpi.com

Synthetic Routes to this compound Derivatives and Analogues

The synthesis of this compound derivatives, especially aromatic ones, often leverages powerful cross-coupling reactions and other classic organic transformations to append or modify the this compound framework.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aromatic this compound derivatives. researchgate.netnobelprize.org These reactions allow for the efficient formation of carbon-carbon bonds under mild conditions, tolerating a wide variety of functional groups. nobelprize.orgresearchgate.net

The Negishi cross-coupling, which couples an organozinc reagent with an organic halide, has been successfully applied. researchgate.netnobelprize.org Vyvyan and coworkers reported the total synthesis of several aromatic this compound natural products by reacting a secondary alkyl zinc reagent (1,5-dimethyl-4-hexenylzinc halide) with various aryl bromides using a palladium catalyst like Pd(dppf)Cl₂. researchgate.net This method was used to synthesize (±)-curcuhydroquinone and (±)-curcuquinone. researchgate.net

The Suzuki cross-coupling, which utilizes an organoboron compound, is another key method. nobelprize.org This reaction has been used to couple arylzinc halides with alkenyl triflates in the presence of a Pd(PPh₃)₄ catalyst to provide various this compound derivatives, leading to the synthesis of dehydro-α-curcumene and (±)-elvirol. researchgate.net

| Coupling Reaction | Catalyst Example | Reactants | Product Example |

| Negishi Coupling | Pd(dppf)Cl₂ | sec-Alkylzinc Halide + Aryl Bromide | (±)-Curcuhydroquinone |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylzinc Halide + Alkenyl Triflate | Dehydro-α-curcumene |

Grignard Reagent Applications

Grignard reagents (R-Mg-X) are highly versatile nucleophiles used extensively in organic synthesis to form carbon-carbon bonds. pw.livebyjus.com Their application in this compound synthesis includes the addition to carbonyl compounds to create alcohol intermediates. pw.live The type of alcohol produced—primary, secondary, or tertiary—depends on the carbonyl compound used (formaldehyde, other aldehydes, or ketones, respectively). pw.liveacechemistry.co.uk

In the synthesis of this compound intermediates, a Grignard reagent can be added to a ketone. For instance, racemic nerolidyl diphosphate (NPP), a key intermediate in this compound biosynthesis, was synthesized for comparison purposes via a Grignard reaction of geranylacetone (B162166) with vinylmagnesium bromide. beilstein-journals.org This demonstrates the utility of Grignard reagents in constructing the carbon skeleton necessary for forming the this compound core. The preparation of Grignard reagents themselves involves reacting an alkyl or aryl halide with magnesium metal in a dry ether solvent. byjus.comacechemistry.co.uk

Rearrangement Reactions and Transformations

Rearrangement reactions are fundamental to the biosynthesis and chemical synthesis of many terpenes, including bisabolenes. nih.gov The formation of the bisabolyl cation, a key intermediate, involves a formal isomerization and cyclization of farnesyl diphosphate (FPP). nih.gov Terpene synthases catalyze complex carbocation cascade reactions involving cyclizations, hydride shifts, and other rearrangements. nih.gov

Structure-Activity Relationship (SAR) Studies via Chemical Modification

The diverse biological activities of this compound sesquiterpenoids have prompted extensive research into their structure-activity relationships (SAR). By systematically modifying the this compound scaffold, researchers have been able to identify key structural features that are crucial for their therapeutic effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. These studies are vital for the rational design of new, more potent, and selective therapeutic agents.

Anti-inflammatory Activity

SAR studies have revealed that specific structural modifications to the this compound skeleton can significantly influence its anti-inflammatory potential. Key determinants of activity include stereochemistry and the presence and position of double bonds.

Research on bisabolane-type sesquiterpenoids isolated from Curcuma longa has provided significant insights into the structural requirements for anti-inflammatory effects, particularly the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A comparative analysis of various derivatives demonstrated that the absolute configuration at the C-6 position is a critical factor. mdpi.com Compounds with an R configuration at C-6 exhibited markedly greater anti-inflammatory activity than their S-epimers. mdpi.com

Furthermore, modifications to the side chain, such as the dehydration of a hydroxyl group at C-11 to form a double bond at Δ¹⁰⁽¹¹⁾, led to a substantial increase in inhibitory effect on NO production. mdpi.com Another study indicated that the presence of a double bond at the Δ⁷,⁸ position in the bisabolane (B3257923) core may also strengthen the inhibition of NO secretion. frontiersin.org

| Compound Modification | Key Structural Feature | Effect on Anti-inflammatory Activity | Research Finding |

|---|---|---|---|

| Stereochemistry at C-6 | R-configuration | Increased Activity | Significantly more potent inhibition of NO production compared to the S-configuration. mdpi.com |

| Stereochemistry at C-6 | S-configuration | Decreased Activity | Greatly attenuated anti-inflammatory activity. mdpi.com |

| Side Chain Modification | Formation of Δ¹⁰⁽¹¹⁾ double bond | Increased Activity | Dehydration of an OH-group at C-11 resulted in a significant increase in effect. mdpi.com |

| Core Structure Modification | Presence of Δ⁷,⁸ double bond | Increased Activity | May strengthen the inhibition of NO secretion. frontiersin.org |

Cytotoxic Activity

The chemical modification of bisabolenes has also been explored to enhance their cytotoxic activity against various cancer cell lines. The addition of specific functional groups and the creation of dimeric structures have been shown to be effective strategies.

For instance, the introduction of a methylsulfinyl group into the this compound structure has been found to strengthen its cytotoxic effects. nih.gov Similarly, the formation of adducts between phenolic bisabolanes and diphenyl ethers appears to significantly enhance cytotoxicity. nih.gov Dimeric bisabolanes have also demonstrated pronounced cytotoxic activities against liver and cervical cancer cell lines, with some showing IC₅₀ values in the low microgram per milliliter range. nih.gov In contrast, certain modifications can lead to a reduction in cytotoxicity, highlighting the nuanced nature of SAR in this context. nih.gov

| Compound Modification | Key Structural Feature | Effect on Cytotoxic Activity | Observed Activity (IC₅₀) |

|---|---|---|---|

| Sulfuration | Methylsulfinyl group | Increased Activity | IC₅₀ values ranging from 19.8 to 30.1 µg/mL against MKN-45 and HepG2 cells. nih.gov |

| Adduct Formation | Phenolic bisabolane + Diphenyl ether | Increased Activity | IC₅₀ values of 1.9 µM (A549 cells) and 5.4 µM (HL-60 cells) for some adducts. nih.gov |

| Dimerization | Bisabolane dimers | Increased Activity | IC₅₀ values ranging from 2.91 to 12.40 µg/mL against HepG-2 and Caski cell lines for active dimers. nih.gov |

Antimicrobial and Antifungal Activity

SAR studies have also been instrumental in identifying this compound derivatives with potent antimicrobial and antifungal properties. Halogenation and dimerization have emerged as key strategies for enhancing this type of bioactivity.

Halogenated bisabolanes have exhibited potent antifungal activity against Microsporum gypseum and considerable antibacterial activity against Staphylococcus aureus. frontiersin.org For example, certain halogenated derivatives showed minimum inhibitory concentrations (MICs) as low as 4 to 8 µg/mL against M. gypseum. frontiersin.org Dimeric bisabolanes and norbisabolanes have also displayed selective and potent activity against various aquatic pathogens, with MICs in the low microgram per milliliter range. frontiersin.org

| Compound Modification | Target Organism | Observed Activity (MIC) |

|---|---|---|

| Halogenation | Microsporum gypseum (antifungal) | 4 and 8 µg/mL for specific derivatives. frontiersin.org |

| S. aureus (antibacterial) | 15.4 and 26.8 µg/mL for specific derivatives. frontiersin.org | |

| Dimerization/Norbisabolane formation | E. tarda (antibacterial) | 8.0 µg/mL for a dimer. frontiersin.org |

| V. harveyi (antibacterial) | 4.0 µg/mL for a norbisabolane. frontiersin.org |

Enzyme Inhibitory Activity

The potential of bisabolane derivatives as enzyme inhibitors has also been investigated. Specific structural features have been linked to the inhibition of enzymes such as α-glucosidase and acetylcholinesterase (AChE). For instance, certain aromatic bisabolanes have been found to potently inhibit α-glucosidase with IC₅₀ values significantly lower than that of the positive control, acarbose. frontiersin.org Additionally, a polychiral bisabolane displayed moderate inhibitory activity against AChE with an IC₅₀ value of 2.2 μM. frontiersin.org These findings suggest that the this compound scaffold is a promising starting point for the development of novel enzyme inhibitors.

Mechanistic Investigations of Biological Activities

Molecular Pathways in Anti-inflammatory Mechanisms

Bisabolene has demonstrated anti-inflammatory properties, with studies investigating its effects on key molecular pathways involved in the inflammatory response.

Enzyme Inhibition (e.g., 5-Lipoxygenase)

One proposed mechanism for the anti-inflammatory action of this compound is the inhibition of enzymes involved in the production of pro-inflammatory mediators. Alpha-bisabolene (B94291) is reported to inhibit the enzyme 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes, potent mediators of inflammation and allergic reactions. researchgate.netnih.gov 5-LOX catalyzes the initial steps in the formation of these pro-inflammatory molecules. researchgate.netnih.gov Beta-bisabolene (B106688) has also been identified as a component in essential oils that exhibit inhibition of lipoxygenase activity. plos.orgscielo.br

Data on the inhibition of 5-Lipoxygenase by this compound or this compound-containing extracts:

| Source Material (containing this compound) | 5-LOX Inhibition (%) | Concentration | Reference |

| Ginger rhizome essential oil (containing 7.31% β-bisabolene) | 50.9% | 0.4 mg/mL | plos.orgscielo.br |

| Ginger rhizome essential oil (containing 7.31% β-bisabolene) | 100% | 8 mg/mL | plos.org |

Modulation of Pro-inflammatory Cytokine Production

This compound has also been shown to modulate the production of pro-inflammatory cytokines. Research indicates that alpha-bisabolene can inhibit the production of these cytokines. Beta-bisabolol, a related compound found in cotton gin trash oil which also contains beta-bisabolene, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophage cells in a dose-dependent manner. nih.gov At a concentration of 50.0 µg/mL, beta-bisabolol inhibited TNF-α production by 45.3%. nih.gov

Data on the inhibition of pro-inflammatory cytokines by beta-bisabolol (related to this compound):

| Compound | Cytokine | Cell Line | Concentration (µg/mL) | Inhibition (%) | Reference |

| Beta-bisabolol | TNF-α | RAW 264.7 macrophages | 50.0 | 45.3 | nih.gov |

| Beta-bisabolol | IL-6 | RAW 264.7 macrophages | Not specified | Not specified | nih.gov |

Cellular and Molecular Targets in Antimicrobial Actions

This compound exhibits antimicrobial activity, and investigations have explored the cellular and molecular targets involved in these effects. ontosight.ai

Disruption of Microbial Cell Membrane Integrity

One mechanism by which alpha-bisabolene exerts antimicrobial action is through the disruption of microbial cell membranes, which can lead to cell lysis. This disruption compromises the integrity of the membrane, essential for microbial survival.

Effects on Bacterial and Fungal Growth Inhibition

Alpha-bisabolene has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Beta-bisabolene has also shown antimicrobial activities. ontosight.ai While the disruption of cell membrane integrity is a proposed mechanism , detailed research findings on specific growth inhibition mechanisms for various bacterial and fungal species linked directly to this compound isomers were not extensively available in the provided search results.

Mechanisms of Action in Anticancer Research (In Vitro Studies)

This compound and its isomers have been investigated for their potential anticancer properties in in vitro studies, with research focusing on their mechanisms of action in cancer cells. mdpi.com

Beta-bisabolene has demonstrated specific cytotoxicity against human and murine mammary tumor cells in vitro. researchgate.netcardiff.ac.uk This loss of viability is attributed to the induction of apoptosis, as evidenced by assays such as Annexin V-Propidium Iodide staining and Caspase-3/7 activity. cardiff.ac.uk Studies have shown that beta-bisabolene can induce caspase-3/7 activation in breast cancer cell lines. cardiff.ac.uk

Gamma-bisabolene has also shown potent in vitro antiproliferative activities against human oral squamous cell carcinoma (OSCC) cell lines. researchgate.netnih.gov Mechanistic investigations revealed that gamma-bisabolene activated caspases-3 and -9 and decreased mitochondrial membrane potential, leading to apoptosis in OSCC cell lines (Ca9-22 and SAS), but not in normal oral fibroblast cells. researchgate.netnih.gov Phosphoproteome profiling indicated that gamma-bisabolene increased the phosphorylation of ERK1/2, protein phosphatases 1 (PP1), and p53, while decreasing the phosphorylation of histone deacetylase 2 (HDAC2) during apoptosis induction. researchgate.netnih.gov Protein-protein interaction network analysis suggested the involvement of PP1-HDAC2-p53 and ERK1/2-p53 pathways in gamma-bisabolene-induced apoptosis. researchgate.netnih.gov Subsequent assays confirmed that gamma-bisabolene elicited p53 acetylation, enhancing the expression of p53-regulated apoptotic genes. researchgate.netnih.gov

Data on in vitro anticancer effects and mechanisms:

| Compound | Cancer Cell Line(s) | Mechanism(s) Investigated | Key Findings (In Vitro) | Reference |

| Beta-bisabolene | Mouse mammary tumor cells (MG1361, 4T1), Human breast cancer cells (MCF7, MDA-MB-231, SKBR3, BT474) | Induction of apoptosis (Annexin V-Propidium Iodide, Caspase-3/7 activity) | Selective cytotoxicity, induction of apoptosis, caspase-3/7 activation. cardiff.ac.uk | cardiff.ac.uk |

| Gamma-bisabolene | Human oral squamous cell carcinoma (Ca9-22, SAS) | Induction of apoptosis (caspases-3/9 activation, mitochondrial membrane potential decrease), Modulation of signaling pathways (ERK1/2, PP1, p53, HDAC2) | Activated caspases-3/9, decreased mitochondrial membrane potential, induced apoptosis, increased phosphorylation of ERK1/2, PP1, p53, decreased phosphorylation of HDAC2, involved PP1-HDAC2-p53 and ERK1/2-p53 pathways. researchgate.netnih.gov | researchgate.netnih.gov |

Induction of Apoptosis and Caspase Activation

γ-Bisabolene has been shown to exhibit potent anti-proliferative and apoptosis-inducing activities in human oral squamous cell carcinoma (OSCC) cells in vitro and in vivo. nih.gov Studies have indicated that γ-bisabolene activates caspases-3/9, leading to apoptosis in OSCC cell lines (Ca9-22 and SAS). nih.gov This induction of apoptosis was observed in cancer cells but not in normal oral fibroblast cells. nih.gov

Histone Deacetylase (HDAC) Inhibition and p53 Pathway Modulation

Research suggests that γ-bisabolene can influence the p53 pathway, a crucial tumor suppressor pathway involved in cell cycle arrest, DNA repair, and apoptosis. ewadirect.commdpi.com Specifically, γ-bisabolene has been found to elicit p53 acetylation. nih.gov This acetylation of p53 enhanced the expression of p53-regulated apoptotic genes. nih.gov Investigations have ascertained the involvement of the PP1-HDAC2-p53 pathway in mitochondria-mediated apoptosis induced by γ-bisabolene. nih.gov Protein phosphatase 1 (PP1) inhibitor-2 was shown to restore the status of HDAC2 phosphorylation, which in turn reduced p53 acetylation and the expression of PUMA mRNA in γ-bisabolene-treated OSCC cells. nih.gov This indicates a link between γ-bisabolene, HDAC2 inhibition (via effects on phosphorylation), and the modulation of the p53 pathway leading to apoptosis.

ERK1/2 Activation and Signal Transduction Pathways

γ-Bisabolene treatment has been observed to increase the phosphorylation of ERK1/2 (extracellular signal-regulated protein kinases 1 and 2). nih.gov ERK1/2 are key components of signal transduction pathways involved in various cellular processes, including proliferation, differentiation, motility, and death. nih.govcellsignal.com Protein-protein interaction network analysis has proposed the involvement of the ERK1/2-p53 pathway in γ-bisabolene-induced apoptosis. nih.gov Furthermore, treatment with MEK and ERK inhibitors significantly decreased γ-bisabolene-induced PUMA expression in OSCC cell lines, supporting the role of ERK1/2 activation in the apoptotic effects of γ-bisabolene. nih.gov

Enzyme Modulation and Inhibitory Effects

Alpha-Amylase and Alpha-Glucosidase Inhibition

Based on the available search results, specific research detailing the direct inhibitory effects or interactions of this compound with alpha-amylase and alpha-glucosidase was not found.

Xanthine (B1682287) Oxidase Inhibition

Based on the available search results, specific research detailing the direct inhibitory effects or interactions of this compound with xanthine oxidase was not found.

Interactions with Polyketide Synthase and Other Enzymes

Based on the available search results, specific research detailing the direct inhibitory effects or interactions of this compound with polyketide synthase was not found. However, as discussed in section 4.3.2, γ-bisabolene has been shown to influence the phosphorylation status of Histone Deacetylase 2 (HDAC2), impacting its interaction within the PP1-HDAC2-p53 pathway. nih.gov

Receptor Interactions and Ligand Binding Studies (e.g., Pregnane (B1235032) X Receptor)

This compound, a sesquiterpene, has been investigated for its potential interactions with various biological targets, including nuclear receptors like the Pregnane X Receptor (PXR). Research indicates that this compound derivatives can act as ligands for nuclear receptors such as PXR, suggesting potential therapeutic applications beyond its traditional uses.

The Pregnane X Receptor (PXR), encoded by the NR1I2 gene, is a key nuclear receptor known for its role as a master regulator of xenobiotic metabolism. wjgnet.comembopress.orgfrontiersin.org PXR is predominantly expressed in the liver and intestines but is also found in other tissues, including kidney, brain capillaries, and mammary tissue. nih.gov As a ligand-activated transcription factor, PXR typically resides in the cytoplasm and translocates to the nucleus upon ligand binding. wjgnet.comfrontiersin.orgnih.govbauerhartzlab.org In the nucleus, it forms a heterodimer with the Retinoid X Receptor alpha (RXRα) and binds to specific DNA response elements, thereby regulating the transcription of target genes, particularly those involved in the metabolism and transport of xenobiotics and endobiotics, such as cytochrome P450 enzymes (e.g., CYP3A4) and ABC transporters (e.g., P-glycoprotein). wjgnet.comfrontiersin.orgnih.govbauerhartzlab.orgresearchgate.net

The ligand-binding pocket of PXR is notably voluminous and flexible, enabling it to accommodate and bind to a wide range of structurally diverse hydrophobic ligands. wjgnet.comresearchgate.net This promiscuity in ligand binding is a unique characteristic of PXR. nih.gov

Computational studies, such as molecular docking, have been employed to investigate the potential binding of this compound to the pregnane X receptor. One study utilized SwissDock to dock this compound with the PXR protein (PDB ID: 6S41). researchgate.net The docking results suggested that this compound can bind to the pregnane X receptor. researchgate.net This interaction is hypothesized to contribute to this compound's potential antioxidant activity and its predicted role as an alternative to vitamin E in the context of PXR action, which is involved in regulating xenobiotic detoxification and the activity of cytochromes P450, such as CYP3A. researchgate.net

While specific detailed data tables on the binding affinity (e.g., Ki, Kd values) of this compound isomers directly with PXR from in vitro binding assays were not extensively found in the immediate search results, the computational docking studies provide initial insights into the potential for interaction. Further experimental validation through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be necessary to quantify the binding parameters and confirm the nature of the interaction. nih.govmdpi.com

The activation of PXR by ligands can lead to the dissociation of co-repressors and the recruitment of co-activators, ultimately influencing gene transcription. frontiersin.orgnih.govresearchgate.net The precise mechanistic details of how this compound binding might induce conformational changes in PXR and modulate its interaction with co-regulators require further investigation.

Research findings suggest that PXR activation can have various biological implications, including roles in energy homeostasis, inflammation, and immune response, in addition to its primary function in drug metabolism. embopress.orgfrontiersin.orgresearchgate.net The potential interaction of this compound with PXR highlights a possible mechanism through which this compound could exert some of its observed biological effects, such as antioxidant or anti-inflammatory properties. wjgnet.comresearchgate.net

Summary of Potential this compound-PXR Interaction Findings (Based on Computational Docking):

| Compound | Target Receptor | Method | Key Finding | Source |

| This compound | Pregnane X Receptor (PXR) | Molecular Docking | Predicted binding to the PXR protein. researchgate.net | ResearchGate researchgate.net |

Note: This table is based on computational predictions and requires experimental validation.

Further detailed research, including in vitro binding assays, reporter gene assays, and structural studies, is needed to fully elucidate the nature and functional consequences of this compound's interaction with PXR and other potential receptor targets.

Advanced Analytical Methodologies in Bisabolene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of bisabolene analysis, enabling the separation of these compounds from intricate biological or chemical matrices. The choice of technique is dictated by the volatility of the compounds and the specific analytical goal, whether it is qualitative identification or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for analyzing volatile compounds like bisabolenes. sci-hub.catscielo.br It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. sci-hub.cat In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, often with a nonpolar stationary phase like (5% phenyl)-methylpolysiloxane, which separates components based on their boiling points and affinities for the phase. nih.gov As the separated compounds elute from the column, they are ionized, and their mass-to-charge ratio is detected, generating a mass spectrum that serves as a chemical fingerprint. sci-hub.cat

This technique is highly effective for identifying different this compound isomers (e.g., α-, β-, and γ-bisabolene) by comparing their retention times and mass spectra with those of authentic standards or library data. nih.govresearchgate.net For instance, the enantiomers of β-bisabolene have been successfully separated using specialized chiral columns. nih.gov The mass spectra of bisabolenes typically show a molecular ion peak at m/z 204, corresponding to the molecular formula C15H24, along with characteristic fragmentation patterns that aid in their identification. researchgate.nethmdb.ca Researchers have used GC-MS to analyze this compound produced in engineered microorganisms and to identify its presence in the floral scents of orchids. mdpi.comnih.gov

Table 1: Examples of GC-MS Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | DB-WAX (polyethylene glycol) | Chrompack CP-SIL-5 CB-MS ((5% phenyl)-methylpolysiloxane) |

| Column Dimensions | 30 m × 0.25 mm inner diameter × 0.25 µm film thickness | 25 m × 0.25 mm inner diameter × 0.25 µm film thickness |

| Carrier Gas | Helium at 1 ml/min | Helium at 1 ml/min |

| Injector Temperature | 220 °C | 220 °C |

| Oven Program | 40 °C (3-min hold), then 5 °C/min to 240 °C (3-min hold) | 40 °C (3-min hold), then 5 °C/min to 240 °C (3-min hold) |

| Mass Spectrometry | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV |

| Reference | nih.gov | nih.gov |

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile technique used for a broader range of molecules, including less volatile or thermally sensitive compounds. mdpi.com For sesquiterpenes, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.gov A method for the determination of the related sesquiterpene (-)-α-bisabolol has been developed and validated using a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water. nih.gov

The coupling of HPLC with detectors such as Diode Array Detectors (DAD) or mass spectrometers (LC-MS) enhances its analytical power. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offers even greater sensitivity, speed, and accuracy, making it suitable for complex samples. mdpi.com This approach has been used to identify β-bisabolene in oleoresin samples, demonstrating its utility in analyzing complex natural product matrices where traditional methods might fall short. mdpi.com

Table 2: HPLC Method Parameters for Analysis of Related Sesquiterpenes

| Parameter | Condition |

| Instrument | Agilent Technologies 1200 series |

| Column | C18 reverse phase |

| Mobile Phase | Gradient elution with (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 200 nm |

| Reference | researchgate.net |

Mass Spectrometry-Based Metabolomics and Pathway Analysis

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. nih.gov Mass spectrometry-based metabolomics has become a powerful tool for understanding and engineering the biosynthetic pathways that produce compounds like this compound. nih.govresearchgate.net By coupling separation techniques like LC or GC with high-resolution mass spectrometry, researchers can generate a global snapshot of the metabolome. nih.gov

This approach is invaluable for metabolic engineering efforts aimed at improving this compound production in microbial hosts. nih.gov For example, by comparing the metabolite profiles of a high-producing strain with a low-producing one, researchers can identify bottlenecks in the biosynthetic pathway. acs.org If a precursor to this compound, such as farnesyl pyrophosphate (FPP), accumulates, it indicates that the downstream enzyme (this compound synthase) is rate-limiting. Conversely, a buildup of an intermediate earlier in the pathway, like mevalonate (B85504), points to a bottleneck in one of the upstream enzymes. acs.org

Furthermore, proteomic analysis, which studies the proteins in an organism, can complement metabolomics by identifying bottlenecks at the enzyme level. acs.org In one study, label-free quantification (LFQ) proteomics revealed that an acetoacetyl-CoA thiolase was a limiting factor in a peroxisomal mevalonate pathway engineered for α-bisabolene production. acs.org This integrated "omics" approach allows for a systems-level understanding of metabolism and provides rational targets for pathway optimization, leading to significant improvements in the yield of desired products like this compound. nih.govacs.org

Ecological Roles and Interspecies Interactions

Bisabolene as a Defense Compound in Plants (Phytoalexin)

Plants produce a diverse array of secondary metabolites, including terpenoids like this compound, as defense mechanisms against herbivores and pathogens. nih.govnih.gov Phytoalexins are antimicrobial compounds synthesized de novo by plants rapidly at the site of pathogen infection. wikipedia.org They act as toxins to attacking organisms by disrupting cellular structures, metabolism, or reproduction. wikipedia.org While not exclusively classified as phytoalexins in all contexts, terpenoids, including sesquiterpenes, are recognized for their direct defensive roles through antimicrobial activities. nih.govoup.com

In maize (Zea mays), for instance, nonvolatile terpenoids constitute major classes of phytoalexins induced in response to pathogens like Fusarium graminearum. oup.com Although this compound itself is a precursor to some defensive compounds in plants like fir trees (genus Abies), such as juvabione, the direct role of this compound isomers as phytoalexins in other plant species is an area of ongoing research. oup.com Studies on maize have identified novel acidic sesquiterpenoid phytoalexins, termed zealexins, which accumulate significantly in infected tissue and exhibit antimicrobial activity. oup.com While the biosynthetic pathway to zealexins involves enzymes that convert farnesyl pyrophosphate via a β-bisabolene intermediate, zealexins themselves are distinct from this compound. oup.commdpi.com The importance of phytoalexins in plant defense is underscored by the increased susceptibility of plant tissue to infection when their biosynthesis is inhibited. wikipedia.org

Role in Plant-Insect Interactions (e.g., Pheromones, Attractants/Repellents)

Terpenes, including this compound, play active roles in plant defense against herbivores. nih.gov They can function as attractants for pollinating insects or indirectly protect plants by attracting natural enemies of herbivores. nih.gov However, some specialist herbivores have evolved to tolerate terpenoids and even utilize them to locate host plants or as feeding stimulants. nih.gov

This compound derivatives have been identified as components of insect pheromones, chemicals used for intraspecific communication. scielo.brnih.govresearchgate.net For example, the Southern green stink bug (Nezara viridula) utilizes a blend of trans- and cis-(Z)-α-bisabolene epoxides as a male-produced sex attractant pheromone. scielo.brnih.govresearchgate.neteje.cz Research has shown that the male stink bug Acrosternum hilare also produces (4S)-(Z)-α-bisabolene as part of its sex attractant pheromone, with a specific blend of epoxides being attractive to females. researchgate.net This indicates a role for this compound structures in mediating mating behavior in these insects. researchgate.netresearchgate.net

Beyond pheromones, this compound has been investigated for its potential as an insect repellent. Studies have explored this compound-containing compositions for repelling specific insect species, including house flies (Musca domestica) and mosquitoes (Aedes aegypti). google.com

Microbial Communication and Allelopathic Effects

Allelopathy is a biological phenomenon where organisms, including plants and microbes, produce and release bioactive compounds (allelochemicals) that influence the growth, development, and distribution of other organisms. nih.govmdpi.com This can involve both inhibitory and stimulatory effects. nih.gov Allelochemicals play a role in weed management, crop protection, and regulating soil microbial communities. nih.govmdpi.com

While the direct role of this compound as a widespread allelochemical is not extensively documented in the provided sources, the broader context of allelopathy involves a variety of volatile and non-volatile organic compounds, including terpenoids. nih.govmdpi.comresearchgate.net Allelochemicals released from plant roots can interact with soil microorganisms, influencing their activity and community structure. mdpi.comgithub.io Microorganisms, in turn, can metabolize and decompose allelochemicals, affecting their persistence and impact in the environment. mdpi.comgithub.io

The involvement of this compound in microbial communication is also suggested by its production by various microorganisms, including bacteria and fungi. royalsocietypublishing.orgmdpi.com These compounds could potentially mediate interactions within microbial communities or between microbes and other organisms in their environment.

Function in Fungal Biology and Interactions

This compound and its derivatives are produced by various fungi, including species within the Aspergillus and Antrodia genera. royalsocietypublishing.orgmdpi.comnih.gov These fungal-derived bisabolenes can exhibit biological activities, including antimicrobial properties. nih.govmdpi.com

Research on the fungus Schizophyllum commune has shown that certain sesquiterpenes, including (E)-γ-bisabolene and β-bisabolol, can inhibit the growth of other fungi, suggesting a role in interspecific competition. plos.org A study on Aspergillus versicolor, a fungus associated with deep-sea coral, identified several this compound derivatives with antimicrobial activity against aquatic pathogenic bacteria and fungi. nih.govmdpi.com For instance, certain this compound derivatives isolated from A. versicolor showed inhibitory effects against Vibrio parahaemolyticus and Vibrio harveyi. nih.govmdpi.com

The production of bisabolenes by fungi may serve various functions, including defense against competing microorganisms or modulating interactions within their ecological niche. nih.govmdpi.complos.org The study of fungal biology, particularly in the context of plant-microbe interactions and the production of secondary metabolites, continues to reveal the diverse roles of compounds like this compound. sciencepublishinggroup.com

Industrial and Biotechnological Process Research

Process Development for Sustainable Bisabolene Production

Sustainable production of this compound is increasingly focused on biotechnological approaches, particularly using microbial cell factories. This offers an alternative to traditional extraction from plant sources, which can be limited by raw material availability, low yields, and complex separation processes. nih.govresearchgate.net Metabolic engineering and synthetic biology strategies are key to creating microbial strains capable of high-efficiency this compound production. nih.govresearchgate.net

Bioreactor Design and Optimization

Bioreactor design and optimization are critical for scaling up microbial this compound production to commercially viable levels. Research in this area involves examining the effects of various design parameters and operating conditions on microbial growth and this compound yield.

Studies have utilized integrated models coupling computational fluid dynamics (CFD) and microbial synthesis kinetics to simulate and optimize production in photobioreactors. For instance, research on this compound production from Chlamydomonas reinhardtii mutants in a 120 L pilot-scale photobioreactor demonstrated that optimizing the sparger design significantly impacted biomass production. nih.govresearchgate.net The optimization procedure involved evaluating parameters such as the number and diameter of sparger holes and gas flow rates, and their effects on factors like bubble volume fraction, light intensity, and biomass concentration. nih.gov An optimized sparger design was shown to increase the final biomass concentration by 18%, contributing to the feasibility of scaling up biofuel production. nih.govresearchgate.net

Dual cytoplasmic-peroxisomal engineering has also been explored in Saccharomyces cerevisiae to enhance γ-bisabolene production, highlighting the potential of leveraging different cellular compartments for improved yields in bioreactors. mdpi.com

Downstream Processing and Purification Methodologies

Downstream processing (DSP) refers to the steps involved in recovering and purifying a product from a biological source after fermentation or cultivation. For this compound produced by microbial fermentation, DSP is essential to isolate the target compound from the complex culture matrix, which includes cells, media components, and other metabolites.

Typical downstream processing steps can include harvest and filtration to separate biomass from the liquid culture, followed by capture, buffer exchange, and purification steps to isolate and concentrate the desired product while removing impurities. mt.com The specific methodologies employed depend on the nature of the product and the synthesis method. mt.com For microbial this compound production, purification methods are necessary. admin.ch Techniques such as centrifugation and microfiltration are commonly used to remove cell debris and insoluble substances. mdpi.com Further purification steps may involve methods like precipitation, crystallization, or chromatography, depending on the required purity level. mdpi.com

This compound as a Precursor in Biofuel Research (e.g., Bisabolane)

This compound has garnered significant attention as a precursor for the production of advanced biofuels, particularly bisabolane (B3257923). Bisabolane is a sesquiterpene alkane that has been identified as a plausible alternative to fossil-fuel-based diesel fuel. isaaa.orglbl.gov Researchers at the US Department of Energy (DOE) Joint BioEnergy Institute (JBEI) engineered bacterial (Escherichia coli) and yeast (Saccharomyces cerevisiae) strains to produce this compound via the mevalonate (B85504) pathway. isaaa.orglbl.govgreencarcongress.com this compound can then be easily hydrogenated to produce bisabolane. isaaa.org

Bisabolane possesses fuel properties that make it a promising diesel alternative. It has a carbon length (C15) similar to the average carbon length of diesel (C16). isaaa.orggreencarcongress.com Studies have shown that bisabolane has better fuel properties in terms of freezing point and cloud point compared to standard diesel and commercial biodiesel, attributed to its branched and cyclic chemical structure. isaaa.orglbl.govlabpartnering.org The Derived Cetane Number (DCN) of bisabolane has been reported as 41.9, falling within the typical range of 40-55 for standard diesel fuel. labpartnering.org Its low cloud point of -78°C is significantly better than diesel's -35°C and commercial biodiesel's -3°C, suggesting its potential as a cold weather additive or substitute. labpartnering.org

While the price of bisabolane was estimated at $6 per gallon in 2011, which was more expensive than diesel at the time, its superior properties and renewable nature drive continued research and efforts to improve production efficiency. isaaa.org Research has also focused on identifying plant enzymes involved in natural this compound production, such as the α-bisabolene synthase (AgBIS) from Grand fir (Abies grandis), and engineering these into microbes to boost production. labpartnering.orgsciencedaily.com

Research on Sustainable Feedstock Conversion (e.g., Lignocellulosic Biomass, Waste Cooking Oil)

Utilizing sustainable feedstocks for this compound production is a key aspect of developing environmentally friendly and economically viable processes. Research is actively exploring the conversion of various renewable resources, including lignocellulosic biomass and waste cooking oil, into substrates for microbial fermentation.

Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is the most abundant renewable feedstock globally and is considered a highly attractive carbon source for microbial biofuel production. nih.govnih.govscielo.br However, challenges remain regarding the cost-effective pretreatment and saccharification of this complex material, as well as the presence of inhibitory compounds that can affect microbial growth and productivity. nih.govnih.gov Research is focused on developing efficient technologies for converting lignocellulosic biomass into fermentable sugars. nih.govscielo.br Studies have investigated the use of engineered microbial strains, such as Rhodotorula toruloides, which can efficiently metabolize both glucose and xylose derived from hydrolyzed lignocellulose, for this compound production. oup.com Variability in lignocellulosic feedstocks, such as different fractions of corn stover, has been shown to influence microbial growth and this compound titer. oup.com

Waste cooking oil represents another promising sustainable feedstock for this compound production, particularly when using oleaginous yeast strains like Yarrowia lipolytica. nih.govresearchgate.netnih.govx-mol.net Y. lipolytica is capable of utilizing lipids as a carbon source and has been metabolically engineered to produce this compound from waste cooking oil. nih.govresearchgate.netx-mol.netresearchgate.net This approach offers a method for converting a waste product into a valuable chemical, contributing to a circular economy. Research has demonstrated the potential of engineered Y. lipolytica strains to achieve notable this compound titers using waste cooking oil as the sole carbon source. researchgate.net

Formulation and Delivery System Research (Methodology-focused)

Research into the formulation and delivery systems for this compound, while potentially relevant for various applications, focuses on the methodologies used to develop stable and effective formulations. This area of research involves designing systems that can encapsulate, protect, and deliver this compound for its intended use.

Methodologies in formulation research include pre-formulation studies to understand the physicochemical properties of this compound, followed by the selection of appropriate excipients and carriers. wits.ac.zapreprints.org Techniques for developing formulations can involve various approaches depending on the desired delivery route and application. For instance, research in drug delivery systems employs methodologies such as the preparation of vesicular systems (e.g., liposomes), effervescent systems, and mucoadhesive carriers. preprints.orgnih.gov Manufacturing processes like hot-melt extrusion have been used to create solid formulations, with methodologies like response surface methodology employed to optimize the process and formulation parameters. wits.ac.zanih.gov Characterization methodologies are crucial to evaluate the properties of the developed formulations, including emulsifying properties, crystallinity, stability, flow properties, and release characteristics. nih.govunige.ch In vitro and in vivo testing methodologies are also essential for assessing the performance and efficacy of delivery systems. preprints.orgnih.gov

Emerging Research Frontiers and Future Perspectives

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is transforming biological research by providing a comprehensive understanding of complex biological systems. azolifesciences.commdpi.comnih.gov These technologies offer global analyses of DNA, RNA transcripts, proteins, and metabolites, respectively. azolifesciences.comnih.gov While a single omics approach provides a limited view, integrating data from multiple omics layers allows researchers to uncover deeper insights into biological processes and the interrelationships of biomolecules. azolifesciences.com This integrated approach, often referred to as multi-omics or systems biology, is crucial for interpreting the vast and complex data generated and understanding biological systems at an organismic level. nih.gov

In the context of bisabolene, omics technologies are being applied to optimize its microbial production. For example, quantitative proteomic analysis has been used to identify bottlenecks in metabolic pathways engineered for this compound biosynthesis in yeast. cas.cn By analyzing protein expression levels, researchers identified that acetoacetyl-CoA thiolase was a limiting factor in the peroxisomal isoprenoid biosynthetic pathway in Pichia pastoris, and enhancing its expression significantly improved α-bisabolene production. cas.cn Similarly, global analysis of protein expression has been used to understand how feedstock variability impacts this compound production in engineered Rhodotorula toruloides. oup.com Integrating omics data with computational methods like network analysis and machine learning can reveal how changes at the genetic or transcriptomic level affect protein levels and ultimately shape metabolic pathways involved in this compound production. azolifesciences.com Future biological engineering is envisioned to be increasingly directed by complex metabolic models based on larger sets of omics data, enabling more predictive strategies for optimizing the production of valuable chemicals like this compound. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Computational chemistry, utilizing computer simulations and theoretical chemistry methods, is a powerful tool for solving chemical problems, including the study of molecular structures and properties. wikipedia.org It complements experimental data and can even predict unobserved phenomena. wikipedia.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to study the interactions between molecules, such as a protein and a ligand. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the resulting complex over time. These methods are widely used in drug discovery and mechanistic studies. nih.govresearchgate.netbiointerfaceresearch.com

In this compound research, molecular docking and dynamics simulations are being employed to understand its interactions with biological targets and to elucidate enzymatic mechanisms. For instance, molecular docking studies have been used to examine the interactions between this compound synthase enzymes and key carbocation intermediates involved in this compound biosynthesis. acs.org These studies, combined with crystallographic analysis and quantum chemical calculations, provide valuable insights into the catalytic mechanisms of these enzymes. acs.org Molecular dynamics simulations have also been applied to study the stability of complexes formed between β-bisabolene and target proteins, such as Dipeptidyl peptidase-4 (DPP-4), in the context of investigating potential antidiabetic activity. nih.gov In silico molecular docking analysis has also been used to predict the binding of bisabolane (B3257923) derivatives to enzyme active sites, such as TYR121. frontiersin.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules, providing detailed insights into reaction mechanisms and energy landscapes. These calculations are particularly valuable for understanding complex chemical transformations catalyzed by enzymes.